molecular formula C19H22ClNO2 B15260769 Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B15260769
M. Wt: 331.8 g/mol
InChI Key: LCSLTJJUYKEKNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action for Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain research applications.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H

InChI Key

LCSLTJJUYKEKNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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